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Compound of Interest

Compound Name: Vosilasarm

Cat. No.: B611295

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of
Vosilasarm with Alternative Therapies for Advanced Breast Cancer.

This guide provides a comprehensive analysis of the published research on Vosilasarm
(formerly RAD-140, EP0062), a novel selective androgen receptor modulator (SARM), in the
context of treating androgen receptor-positive (AR+), estrogen receptor-positive (ER+), and
human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer. By
objectively comparing its performance with established and emerging therapies, and presenting
supporting experimental data, this document aims to facilitate a critical evaluation of
Vosilasarm's potential and the reproducibility of its research findings.

Mechanism of Action: A Selective Approach

Vosilasarm is an orally bioavailable, non-steroidal SARM that exhibits tissue-selective
agonistic and antagonistic activities.[1] In tissues like skeletal muscle and bone, it acts as an
agonist, promoting anabolic effects.[1][2] Conversely, in breast and prostate tissues, it
demonstrates antagonistic properties, blocking androgen receptor (AR) activation and inhibiting
the proliferation of AR-dependent cancer cells.[1][2] This selective modulation is a key
differentiator from traditional androgens, aiming to minimize androgenic side effects.

The following diagram illustrates the proposed signaling pathway of Vosilasarm in
AR+/ER+/HER2- breast cancer cells.
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Vosilasarm's mechanism of action in breast cancer cells.
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Preclinical Reproducibility: Evidence from Animal
Models

Preclinical studies in rats have been crucial in establishing the tissue-selective effects of
Vosilasarm, a key aspect of its therapeutic profile. These findings have been cited in
subsequent publications, suggesting a degree of reproducibility in the preclinical setting.

Experimental Protocol: Hershberger Assay in Rats

The Hershberger assay is a standardized method to assess the androgenic and anabolic
activity of a compound.[3]

e Animal Model: Immature, castrated male rats.[2][3]

o Treatment: Animals are treated with the test compound (Vosilasarm) or a reference
androgen (e.g., testosterone propionate) for a defined period.[2]

o Endpoints: The weights of androgen-responsive tissues, such as the levator ani muscle
(anabolic activity) and the prostate and seminal vesicles (androgenic activity), are measured
and compared to control groups.[2][3]

The following workflow illustrates the typical Hershberger assay protocol used to evaluate
SARMs like Vosilasarm.
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Workflow of the Hershberger assay for SARM evaluation.

Summary of Preclinical Findings

The table below summarizes the key quantitative findings from preclinical studies of
Vosilasarm in rats, demonstrating its selectivity for anabolic effects over androgenic effects.
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Vosilasarm Effect (relative
Tissue to Testosterone Reference
Propionate)

Levator Ani Muscle Potent full agonist [2]

Weaker, partial
Prostate ) ) [2]
agonist/antagonist

) ) Weaker, partial
Seminal Vesicles ) ) [2]
agonist/antagonist

Clinical Findings: Vosilasarm in Metastatic Breast
Cancer

Vosilasarm has been evaluated in a first-in-human Phase 1 clinical trial (NCT03088527) and is
currently under investigation in a Phase 1/2 study (NCT05573126) for postmenopausal women
with advanced AR+/ER+/HER2- breast cancer.[2][4][5][6]

Experimental Protocol: Phase 1 Dose-Escalation Study
(NCT03088527)

o Study Design: An open-label, multi-center, dose-escalation Phase 1 trial.[7]
o Patient Population: Postmenopausal women with ER+/HER2- metastatic breast cancer.[2][7]

« Intervention: Oral administration of Vosilasarm at escalating daily doses (e.g., 50 mg, 100
mg, 150 mg).[2][7]

o Primary Objectives: To assess the safety, tolerability, and maximum tolerated dose (MTD) of
Vosilasarm.[7]

o Secondary Objectives: To evaluate pharmacokinetics and preliminary anti-tumor activity.[7]

The logical flow of a typical Phase 1 dose-escalation trial is depicted below.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://en.wikipedia.org/wiki/Vosilasarm
https://en.wikipedia.org/wiki/Vosilasarm
https://en.wikipedia.org/wiki/Vosilasarm
https://www.benchchem.com/product/b611295?utm_src=pdf-body
https://www.benchchem.com/product/b611295?utm_src=pdf-body
https://en.wikipedia.org/wiki/Vosilasarm
https://www.researchgate.net/publication/392302743_Results_of_a_phase_1_study_of_vosilasarm_EP0062_a_first-in-class_oral_selective_androgen_receptor_modulator_SARM_in_patients_with_advanced_or_metastatic_ARERHER-2-_breast_cancer
https://www.clinicaltrials.gov/study/NCT05573126
https://umbrellalabs.is/wp-content/uploads/ulb-article-03_2024-02-vosilasarm-wm.pdf
https://pubmed.ncbi.nlm.nih.gov/38342115/
https://en.wikipedia.org/wiki/Vosilasarm
https://pubmed.ncbi.nlm.nih.gov/38342115/
https://www.benchchem.com/product/b611295?utm_src=pdf-body
https://en.wikipedia.org/wiki/Vosilasarm
https://pubmed.ncbi.nlm.nih.gov/38342115/
https://www.benchchem.com/product/b611295?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38342115/
https://pubmed.ncbi.nlm.nih.gov/38342115/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Patient Screening

Eligibility Criteria Met?
(Postmenopausal, ER+/HER2- mBC)

Treatment‘;md Evaluation

Dose Cohort 1
(e.g., 50 mg/day)

A

DLT Evaluation

A/

Escalate Dose?
(e.g., to 100 mg/day)

Yes \J‘(MTD reached)

Dose Cohort 2 MTD Determination |+
Chr&{n‘le Assessment \
. Safety and Tolerability Pharmacokinetic Preliminary Efficacy
DIL (Bl (Adverse Events) Analysis (e.g., RECIST)

Click to download full resolution via product page

Logical workflow of a Phase 1 dose-escalation clinical trial.

Summary of Vosilasarm Phase 1 Clinical Data
(NCT03088527)
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The following table presents a summary of the key safety and efficacy data from the Phase 1
trial of Vosilasarm in heavily pre-treated postmenopausal women with AR+/ER+/HER2-
metastatic breast cancer.

Endpoint Result Reference

Maximum Tolerated Dose

100 mg/da 2
(MTD) g/day [2]
Common Adverse Events Elevated liver enzymes 5]
(=20%) (ALT/AST), nausea, anemia
Grade =3 Treatment-Related )

ALT increase (20%) [5]

Adverse Events

Clinical Benefit Rate (CBR) at )
21% (4/19 evaluable patients) [5]
=6 months

Stable Disease in 58% (11/19
Best Overall Response ] [5]
evaluable patients)

Comparative Analysis with Alternative Therapies

The treatment landscape for HR+/HER2- metastatic breast cancer is evolving. A comparison of
Vosilasarm with other targeted therapies is essential for understanding its potential clinical
positioning.

Mechanisms of Action of Competitor Therapies

The diagram below illustrates the signaling pathways targeted by key competitors of
Vosilasarm.
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Signaling pathways targeted by Vosilasarm's competitors.

Comparative Efficacy and Safety Data from Pivotal Trials

The following tables provide a comparative summary of efficacy and safety data from the
pivotal clinical trials of Vosilasarm's main competitors in heavily pre-treated HR+/HER2-
metastatic breast cancer patients. Direct comparison is challenging due to differences in trial
design and patient populations.

Table 1: Efficacy of Vosilasarm vs. Competitors in Heavily Pre-treated HR+/HER2- mBC
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Median L .
. Objective Clinical
Progressi .
Drug Treatmen  Control F Respons Benefit Referenc
on-Free
(Trial) tArm Arm . e Rate Rate e
Survival
(ORR) (CBR)
(PFS)
Vosilasarm  Monothera 21% (at =6
N/A - - [5]
(Phase 1) py mos)
Enobosarm ] 32% (at 24
9 mg daily N/A - - [8]
(Phase 2) wks)
Fulvestrant
(CONFIRM 500 mg 250 mg 6.5 mos - - [9]
)
Palbociclib
+ Palbociclib
Placebo +
Fulvestrant  + 9.5 mos 24.6% - [10]
Fulvestrant
(PALOMA- Fulvestrant
3)
Abemacicli
b+ Abemacicli
Placebo +
Fulvestrant b+ 16.4 mos 48.1% - [11]
Fulvestrant
(MONARC  Fulvestrant
H2)
Everolimus
+ Everolimus
Placebo +
Exemestan + 7.8 mos
Exemestan - - [12]
e Exemestan (local)
e
(BOLERO- e
2)
Alpelisib +
Fulvestrant o
Alpelisib + Placebo +
(SOLAR-1, 11.0 mos 35.7% - [13]
Fulvestrant  Fulvestrant
PIK3CA
mut)
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Table 2: Safety Profile of Vosilasarm vs. Competitors (Common Grade >3 Adverse Events)

Common Grade =3

Drug Reference
Adverse Events

Vosilasarm ALT increase (20%) [5]
Nausea, fatigue, increased

Enobosarm [8]
AST/ALT (each <5%)
Generally well-tolerated,

Fulvestrant o ] ]
injection site reactions

o Neutropenia (66.4%),

Palbociclib ) [10]

leukopenia (24.8%)
o Neutropenia (26.5%), diarrhea

Abemaciclib [11]

(13.4%)
) Stomatitis (8%), anemia (6%),

Everolimus [12]
dyspnea (4%)
Hyperglycemia (36.6%), rash

Alpelisib yPergy ( ) [13]

(9.9%)

Reproducibility and Future Directions

The preclinical findings for Vosilasarm, particularly its tissue selectivity, appear to be a

reproducible concept within the SARM class of drugs. The ongoing Phase 1/2 clinical trial

(NCT05573126) will be critical in confirming the preliminary efficacy and safety signals

observed in the initial Phase 1 study.[6] Reproducibility of the clinical benefit will be a key

determinant of its future development.

Future research should focus on:

o Direct Comparative Trials: Head-to-head studies of Vosilasarm against other AR-targeted

therapies like Enobosarm, or in combination with standard-of-care agents.

» Biomarker Development: Identifying predictive biomarkers beyond AR expression to select

patients most likely to respond to Vosilasarm.
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¢ Long-term Safety: Continued evaluation of the long-term safety profile, particularly
concerning hepatic and metabolic effects.

The logical progression of Vosilasarm's clinical development is outlined below.

Preclinical Studies
(In vitro & In vivo)

:

Phase 1 Trial (NCT03088527)
(Safety, MTD)

:

Phase 1/2 Trial (NCT05573126)
(Dose Optimization, Preliminary Efficacy)

:

Pivotal Phase 3 Trial(s)
(Confirmation of Efficacy & Safety)

:

Regulatory Submission
and Review

Potential FDA Approval
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Clinical development pathway for Vosilasarm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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